molecular formula C10H19N B2501237 1-(Propan-2-yl)-2-azaspiro[3.4]octane CAS No. 1849293-67-9

1-(Propan-2-yl)-2-azaspiro[3.4]octane

Cat. No.: B2501237
CAS No.: 1849293-67-9
M. Wt: 153.269
InChI Key: HLTAWPYPYZTWSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Propan-2-yl)-2-azaspiro[3.4]octane is a useful research compound. Its molecular formula is C10H19N and its molecular weight is 153.269. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Dipeptide Synthons : A study focused on the synthesis of novel dipeptide synthons, where "1-(Propan-2-yl)-2-azaspiro[3.4]octane" derivatives could serve as building blocks for peptide synthesis. This approach allows for the preparation of peptides with potential antibiotic properties (Suter et al., 2000).
  • NMR Spectroscopy : Another study conducted a detailed structural and conformational analysis using NMR spectroscopy. This research aids in understanding the electronic and steric effects influencing the structure and reactivity of spirocyclic compounds (Montalvo-González & Ariza-Castolo, 2012).

Applications in Drug Discovery

  • Drug Discovery Modules : A significant application involves the synthesis of thia/oxa-azaspiro[3.4]octanes as multifunctional modules for drug discovery. These compounds offer a versatile scaffold for developing structurally diverse and biologically active molecules (Li et al., 2013).
  • Anticonvulsant Activity : The anticonvulsant activity of N-(4-arylpiperazin-1-yl)-alkyl-2-azaspiro[4.5]decane-1,3-dione derivatives was investigated, highlighting the compound's relevance in developing new therapeutics for epilepsy and related conditions (Obniska et al., 2006).
  • Asymmetric Synthesis for Modern Drug Discovery : Research into the asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes, which are closely related to the target compound, underscores the importance of these motifs in modern drug discovery. This methodology facilitates the preparation of enantiomerically pure compounds, essential for the pharmaceutical industry (Reddy et al., 2019).

Mechanism of Action

Without specific information on the biological activity of “1-(Propan-2-yl)-2-azaspiro[3.4]octane”, it’s difficult to predict its mechanism of action. If it’s biologically active, the mechanism could involve interactions with biological macromolecules, possibly influenced by the nitrogen atom in the ring .

Safety and Hazards

The safety and hazards associated with “1-(Propan-2-yl)-2-azaspiro[3.4]octane” would depend on its physical and chemical properties, as well as how it’s handled and used. Without specific information, it’s difficult to provide detailed safety and hazard information .

Future Directions

The future research directions for “1-(Propan-2-yl)-2-azaspiro[3.4]octane” would depend on its potential applications. If it shows promising biological activity, it could be studied further as a potential pharmaceutical compound. Alternatively, if it has interesting chemical reactivity, it could be explored in the context of synthetic chemistry .

Properties

IUPAC Name

3-propan-2-yl-2-azaspiro[3.4]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c1-8(2)9-10(7-11-9)5-3-4-6-10/h8-9,11H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLTAWPYPYZTWSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C2(CCCC2)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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